Isobutyl angelate

Catalog No.
S1532135
CAS No.
7779-81-9
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl angelate

CAS Number

7779-81-9

Product Name

Isobutyl angelate

IUPAC Name

2-methylpropyl (Z)-2-methylbut-2-enoate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5-

InChI Key

XDEGQMQKHFPBEW-YVMONPNESA-N

SMILES

CC=C(C)C(=O)OCC(C)C

solubility

Insoluble in water; soluble in oils
soluble (in ethanol)

Synonyms

(Z)-2-Methyl-2-butenoic Acid 2-Methylpropyl Ester; Angelic Acid Isobutyl Ester; (Z)-2-Methylcrotonic Acid Isobutyl Ester; (Z)-Isobutyl 2-Methylbut-2-enoate; Isobutyl Angelate; Isobutyl cis-2-Methyl-2-butenoate

Canonical SMILES

CC=C(C)C(=O)OCC(C)C

Isomeric SMILES

C/C=C(/C)\C(=O)OCC(C)C

As a Constituent of Roman Chamomile Essential Oil

  • Isobutyl angelate is one of the key components identified in Roman chamomile (Chamaemelum nobile) essential oil []. This oil has been traditionally used for its various therapeutic properties [].
  • Research suggests that Isobutyl angelate, along with other esters like isoamyl angelate and 2-methylbutyl isobutyrate, contributes to the oil's ability to promote increased movement (ambulation) in mice [].

Investigating Biological Effects

  • Studies have explored the potential biological effects of Isobutyl angelate, including its antimicrobial activity. Research suggests it might exhibit some activity against certain bacterial strains []. However, further investigation is needed to understand its efficacy and potential applications.
  • Additionally, research has investigated the neurological effects of Isobutyl angelate. Studies indicate it might possess anticonvulsant properties, meaning it could potentially help control seizures []. However, these studies were conducted on isolated cells and further research is necessary to determine its effectiveness in vivo (living organisms).

Isobutyl angelate is an organic compound classified as an ester, specifically the isobutyl ester of angelic acid. Its chemical formula is C9H16O2C_9H_{16}O_2 and it has a molecular weight of approximately 156.23 g/mol. This compound is primarily found in the essential oils of certain plants, particularly in Roman chamomile, where it contributes to the oil's aromatic profile and biological activity . Isobutyl angelate is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries.

The specific mechanism of action of IBA in Roman chamomile essential oil is not fully understood. However, research suggests it might contribute to the oil's anti-inflammatory and pain-relieving effects. Additionally, studies have shown IBA to promote motor activity in mice, possibly through interaction with specific neurotransmitter systems []. Further research is needed to elucidate the precise mechanisms.

  • Flammability: IBA is classified as a flammable liquid and vapor with a flash point of 60 °C [].
  • Safety Precautions: Standard safety protocols for handling flammable liquids should be followed, including using appropriate personal protective equipment (PPE) and working in a well-ventilated area [].
Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, isobutyl angelate can be hydrolyzed to yield isobutanol and angelic acid.
  • Transesterification: Isobutyl angelate can react with alcohols to form different esters, which can be useful for modifying its properties for specific applications.
  • Reduction: Under reducing conditions, isobutyl angelate may be converted into corresponding alcohols .

Research has indicated that isobutyl angelate exhibits notable biological activities. It has been identified as one of the active constituents in Roman chamomile essential oil that promotes ambulation in mice, suggesting potential central nervous system effects . The compound appears to influence dopamine pathways, similar to known psychostimulants, indicating possible applications in behavioral health contexts .

Furthermore, safety assessments have shown that isobutyl angelate does not present significant genotoxicity or reproductive toxicity risks, supporting its use in various applications .

Isobutyl angelate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction of isobutanol with angelic acid in the presence of an acid catalyst (e.g., sulfuric acid). This reaction typically requires heating to facilitate the formation of the ester.
  • Transesterification: Isobutyl angelate can also be produced by transesterifying another ester with isobutanol under acidic or basic conditions.
  • Direct Synthesis from Angelic Acid: In some cases, direct synthesis from its parent acid using appropriate reagents can also yield isobutyl angelate .

Isobutyl angelate has various applications across different fields:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used as a fragrance component in perfumes and personal care products.
  • Flavoring Agent: It serves as a flavoring agent in food products, contributing fruity notes to formulations.
  • Pharmaceuticals: Given its biological activities, it may have potential applications in medicinal formulations or as a therapeutic agent .

Studies on isobutyl angelate have focused on its interactions within biological systems. Notably, it has been shown to influence mouse behavior by promoting ambulation, which suggests a role in modulating neurotransmitter activity—specifically dopamine pathways. This interaction indicates potential implications for mood and behavioral disorders .

Moreover, safety assessments confirm that isobutyl angelate does not exhibit significant toxicity or genotoxicity, reinforcing its safety profile for use in consumer products .

Isobutyl angelate shares structural similarities with several other compounds derived from angelic acid and related structures. Here are some notable examples:

Compound NameStructure TypeUnique Features
Isoamyl AngelateEsterDerived from isoamyl alcohol; similar aroma profile
2-Methylbutyl IsobutyrateEsterActive constituent in Roman chamomile; promotes ambulation
Tiglic AcidAcidIsomer of angelic acid; different biological activities
Angelic AcidAcidParent compound; serves as a precursor for various esters

Uniqueness of Isobutyl Angelate

Isobutyl angelate's uniqueness lies in its specific combination of chemical structure and biological activity. While it shares characteristics with other esters derived from angelic acid, its distinct influence on behavior and safety profile differentiates it from similar compounds like isoamyl angelate and tiglic acid .

Physical Description

Colourless liquid; winey, fruity aroma

XLogP3

2.9

Density

0.874-0.880

UNII

7OR98SJS39

GHS Hazard Statements

Aggregated GHS information provided by 274 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 234 of 274 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 40 of 274 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

7779-81-9

Wikipedia

Isobutyl angelate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)-: ACTIVE

Dates

Last modified: 08-15-2023

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